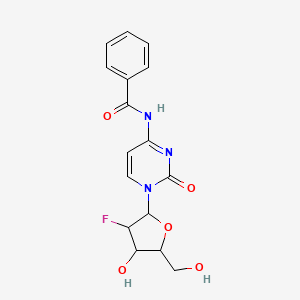

N-Benzoyl-2'-deoxy-2'-fluorocytidine

Description

N-Benzoyl-2'-deoxy-2'-fluorocytidine serves as a critical building block in the chemical synthesis of oligonucleotides, which are short nucleic acid polymers with a wide array of applications in research, diagnostics, and therapeutics. The benzoyl group acts as a protecting group for the N4-amino group of cytidine (B196190), preventing unwanted side reactions during the automated solid-phase synthesis of DNA or RNA strands. Following synthesis, this protecting group can be readily removed to yield the final oligonucleotide with the desired sequence. The presence of the 2'-fluoro modification in the sugar ring imparts unique and valuable properties to the resulting nucleic acid duplexes.

Below are the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

| CAS Number | 146954-76-9 |

| Molecular Formula | C16H16FN3O5 |

| Molecular Weight | 349.31 g/mol |

Data sourced from PubChem. nih.gov

This compound belongs to the broader class of fluorinated nucleoside analogs, which are compounds that mimic natural nucleosides but contain one or more fluorine atoms. The introduction of fluorine at the 2'-position of the ribose sugar is a key modification that significantly alters the molecule's properties. oup.com

The fluorine atom at the 2'-position imparts several key characteristics:

Conformational Preference: The high electronegativity of fluorine influences the sugar pucker conformation. A 2'-fluoro substituent generally favors a C3'-endo (North) conformation, which is characteristic of RNA, leading to increased thermal stability of the resulting nucleic acid duplexes. mdpi.com

Nuclease Resistance: The presence of the 2'-fluoro group provides steric hindrance and alters the electronic properties of the sugar-phosphate backbone, rendering oligonucleotides containing these analogs more resistant to degradation by nucleases. oup.com

Enhanced Binding Affinity: The conformational rigidity and altered sugar pucker contribute to a higher binding affinity of modified oligonucleotides to their complementary RNA or DNA targets. oup.com

The N-benzoyl group, while primarily a protecting group for synthesis, also increases the lipophilicity of the nucleoside, which can be a factor in its solubility and handling during chemical reactions. The parent compound, 2'-deoxy-2'-fluorocytidine (B130037) (once the benzoyl group is removed), has demonstrated antiviral and antitumor activities. oup.comnih.gov

The field of fluorinated nucleosides has a rich history, with early discoveries paving the way for the development of potent therapeutic agents and valuable research tools. A pivotal moment in this trajectory was the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, by Codington and colleagues in 1961. oup.com This breakthrough opened the door to the exploration of a wide range of 2'-fluorinated analogs.

Subsequent research demonstrated that the incorporation of a fluorine atom at the 2'-position of the sugar moiety could significantly enhance the biological activity of nucleoside analogs. nih.gov These modifications led to compounds with improved metabolic stability and potent inhibitory effects on viral replication and cancer cell proliferation. researchgate.net

Key Milestones in the Development of 2'-Fluorinated Nucleosides:

| Year | Milestone | Significance |

| 1961 | First synthesis of 2'-deoxy-2'-fluorouridine. oup.com | Opened the field of 2'-fluorinated nucleoside chemistry. |

| 1970s-1980s | Synthesis of various 2'-fluoro-arabino-furanosyl nucleosides (F-ara-nucleosides). researchgate.net | Led to the discovery of compounds with significant antiviral and anticancer activity. |

| Late 1980s | Development of Gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine). oup.comresearchgate.net | Became a widely used chemotherapeutic agent for various cancers. |

| 1990s-Present | Exploration of 2'-fluorinated nucleosides in antisense and RNAi technologies. mdpi.com | The enhanced stability and binding affinity of 2'-fluoro-modified oligonucleotides proved crucial for these applications. |

The foundational research into 2'-fluorinated nucleosides has had a profound impact on biomedical science. These compounds have not only led to the development of life-saving drugs but have also become indispensable tools for studying nucleic acid structure and function. The synthesis and application of this compound in oligonucleotide synthesis is a direct legacy of this pioneering work, enabling the creation of modified nucleic acids with tailored properties for a diverse range of biological investigations. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C16H16FN3O5 |

|---|---|

Molecular Weight |

349.31 g/mol |

IUPAC Name |

N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24) |

InChI Key |

RHCOKFXBQWNMHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzoyl 2 Deoxy 2 Fluorocytidine and Its Congeners

Overview of Strategies for Synthesizing Fluorinated Nucleosides

The synthesis of fluorinated nucleosides can be achieved through two primary strategies: the condensation of a pre-fluorinated sugar with a nucleobase (convergent) or the direct fluorination of a pre-formed nucleoside (divergent). nih.gov

In a convergent synthesis, the sugar ring is fluorinated first, and this modified glycone is then coupled with the desired heterocyclic base. nih.govnih.gov A common method involves the coupling of a protected 2-deoxy-2-fluoro-D-arabinose derivative with a silylated nucleobase, such as N-benzoylated cytosine. sciforum.netgoogle.com For instance, 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide can be condensed with silylated N-benzoylated adenine (B156593) to produce the protected fluoronucleoside. sciforum.net

This approach is versatile and can provide a variety of fluoro-nucleosides. nih.gov However, a significant limitation is the potential for poor stereoselectivity during the N-glycosylation step, which often results in a mixture of α and β anomers. nih.gov Achieving the desired β-conformation, which is crucial for biological activity, can be challenging unless the carbohydrate possesses a participating group at the C2-position to guide the stereochemical outcome. nih.gov

The divergent, or linear, approach involves the synthesis of a nucleoside followed by the direct introduction of the fluorine atom onto the sugar ring. nih.govnih.gov This strategy retains the original configuration of the starting nucleoside, offering better stereochemical control at the anomeric center. nih.gov

A prominent example of this method is the fluorination of a 2,2'-anhydro nucleoside. This intermediate, formed from a pyrimidine (B1678525) nucleoside, can be opened by a fluoride (B91410) source to stereoselectively install a 2'-α-fluoro moiety. nih.gov Another common divergent pathway is the direct displacement of a hydroxyl group on a preformed nucleoside, such as an arabinonucleoside, using a deoxyfluorinating agent. nih.gov This method is often more versatile than the anhydro-intermediate approach, particularly for the synthesis of 2'-α-fluorinated purine (B94841) nucleosides. nih.gov

Table 1: Comparison of Synthetic Strategies for Fluorinated Nucleosides

| Feature | Convergent Approach (Glycosylation) | Divergent Approach (Direct Fluorination) |

| General Process | Fluorinated sugar + Nucleobase → Fluoronucleoside | Nucleoside → Fluoronucleoside |

| Key Advantage | Can produce a wide variety of analogs by changing the nucleobase. nih.gov | Generally offers better stereocontrol of the anomeric center (β-configuration). nih.gov |

| Key Disadvantage | Often suffers from poor stereoselectivity during glycosylation, yielding anomeric mixtures. nih.govnih.gov | A linear synthesis that may require more steps for the initial nucleoside preparation. nih.gov |

| Typical Starting Materials | Fluorinated furanosyl bromides or chlorides, silylated nucleobases. sciforum.netgoogle.com | Preformed nucleosides (e.g., arabinonucleosides, 2,2'-anhydro nucleosides). nih.gov |

Specialized Reagents and Reaction Conditions for 2'-Fluorination

The direct introduction of fluorine at the 2'-position of a nucleoside requires specific reagents capable of replacing a hydroxyl group with fluorine, often with high stereoselectivity. The choice of reagent is critical and depends on the substrate and the desired stereochemical outcome.

Diethylaminosulfur trifluoride (DAST) is one of the most versatile and widely used deoxyfluorinating reagents in nucleoside chemistry. mdpi.comnih.govsciforum.net It facilitates a one-step exchange of a hydroxyl group for a fluorine atom. nih.govsciforum.net The reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.comsciforum.net This mechanism results in a complete inversion of configuration at the carbon center being fluorinated. mdpi.comsciforum.net

For example, to synthesize a 2'-deoxy-2'-β-fluoronucleoside, the starting material would be a nucleoside with a 2'-α-hydroxyl group (an arabinonucleoside). nih.govnih.gov The DAST reagent activates the 2'-hydroxyl group, which is then displaced by a fluoride ion from the backside, leading to the desired product with an inverted stereochemistry at the C2' position. mdpi.com This method is highly effective and provides the desired β-fluorinated intermediate in good yields, although elimination byproducts can sometimes be formed. nih.gov

Hydrogen fluoride (HF) is a fundamental nucleophilic fluorinating agent, but it is a hazardous gas and difficult to handle. mdpi.com To overcome this, stabilized HF-amine complexes have been developed, the most common of which is Olah's reagent, a mixture of approximately 70% hydrogen fluoride and 30% pyridine (B92270). mdpi.comsciforum.netwikipedia.org This reagent is a less volatile and more manageable source of nucleophilic fluoride. wikipedia.org

In nucleoside synthesis, Olah's reagent is particularly effective for the fluorination of 2,2'-anhydro pyrimidine nucleosides. nih.gov The reaction involves the ring-opening of the anhydro-linkage by the fluoride ion, which attacks the C2' position. This became a standard method for introducing a 2'-α-fluoro moiety into pyrimidine nucleosides. nih.gov While effective, HF-based reagents are highly acidic and their handling requires specialized equipment and expertise. mdpi.com

Table 2: Key Fluorinating Reagents for 2'-Fluorination

| Reagent | Name | Typical Application | Mechanism / Stereochemistry |

| Et₂NSF₃ | Diethylaminosulfur Trifluoride (DAST) | Fluorination of arabinonucleosides. nih.gov | SN2 displacement; complete inversion of configuration. mdpi.comsciforum.net |

| HF/Pyridine | Olah's Reagent | Ring-opening of 2,2'-anhydro nucleosides. nih.gov | Nucleophilic attack on the anhydro ring. nih.gov |

Orthogonal Protecting Group Chemistry in N-Benzoyl-2'-deoxy-2'-fluorocytidine Synthesis

The synthesis of complex molecules like this compound requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. An orthogonal protecting group strategy is essential, wherein different protecting groups can be removed under distinct chemical conditions without affecting the others.

In the context of this compound synthesis, several key functional groups must be managed:

Exocyclic Amine (N4 of Cytosine): This group is reactive and is typically protected with a Benzoyl (Bz) group. The benzoyl group is stable to acidic and fluoride-mediated deprotection conditions but can be removed at the final stage using basic conditions, such as treatment with concentrated ammonium (B1175870) hydroxide. iu.edu

5'-Hydroxyl Group: This primary alcohol is often protected with a bulky, acid-labile group like 4,4'-dimethoxytrityl (DMT) . iu.edu The DMT group is stable to the basic conditions used for benzoyl group removal but is easily cleaved with mild acid (e.g., 80% aqueous acetic acid). nih.gov

3'-Hydroxyl Group: This secondary alcohol can be protected with a silyl-based group, such as tert-butyldimethylsilyl (TBDMS) . The TBDMS group is stable to both the acidic conditions that remove DMT and the basic conditions that remove benzoyl groups. It is specifically cleaved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). iu.edu

This orthogonal scheme allows for the selective deprotection and modification of the nucleoside at specific positions. For example, the DMT group can be removed to allow for phosphorylation at the 5'-position, while the other groups remain intact. The benzoyl group on the nucleobase ensures that the base does not interfere with reactions on the sugar, such as the crucial fluorination step. iu.edu

N-Benzoyl Protection of Cytosine Exocyclic Amine

The protection of the exocyclic amino group of cytidine (B196190) is a critical step to prevent unwanted side reactions during subsequent synthetic transformations, particularly during phosphoramidite (B1245037) chemistry for oligonucleotide synthesis. The benzoyl group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its lability under basic conditions for final deprotection.

The N-benzoylation of 2'-deoxy-2'-fluorocytidine (B130037) is typically achieved by treating the nucleoside with a benzoylating agent in an appropriate solvent. A common and efficient method involves the use of benzoic anhydride (B1165640) in the presence of a base, such as pyridine, or in a solvent like ethanol. This reaction selectively acylates the exocyclic N4-amino group of the cytosine base. For instance, a procedure analogous to the N-benzoylation of 5-fluoro-2'-deoxycytidine (B1672315) can be employed, where the starting nucleoside is reacted with an excess of benzoic anhydride. oup.com The reaction progress is monitored by thin-layer chromatography (TLC) until completion. The desired N4-benzoyl-2'-deoxy-2'-fluorocytidine is then isolated and purified, typically by crystallization or column chromatography.

| Reagent/Solvent | Role | Typical Conditions | Yield (%) |

| 2'-deoxy-2'-fluorocytidine | Starting material | 1 equivalent | - |

| Benzoic anhydride | Benzoylating agent | 1.2-12 equivalents | 80-90 |

| Pyridine or Ethanol | Solvent/Base | Anhydrous | - |

| Room Temperature | Reaction Temperature | Stirring for 15 hours | - |

This table presents typical conditions and yields based on analogous reactions reported in the literature. oup.com

Regioselective Protection of Ribose Hydroxyl Groups (e.g., Silylation, Benzoylation)

The ribose moiety of nucleosides contains two secondary hydroxyl groups at the 3' and 5' positions that exhibit similar reactivity. For the synthesis of phosphoramidite building blocks required for oligonucleotide synthesis, it is essential to selectively protect the 5'-hydroxyl group while leaving the 3'-hydroxyl group free for subsequent phosphitylation.

Silylation: Silyl (B83357) ethers are widely used for the protection of hydroxyl groups due to their ease of introduction and removal under specific conditions. The regioselective silylation of the 5'-hydroxyl group can be achieved by using bulky silylating agents such as tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride. The steric hindrance of these reagents favors reaction at the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. A typical procedure involves reacting the N-benzoyl-protected nucleoside with the silyl chloride in the presence of a base like pyridine or imidazole. In some synthetic routes, both the 3' and 5' hydroxyls may be protected, for example with a 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2), which can be later selectively removed. nih.gov A synthetic route for the L-enantiomer of 2'-deoxy-2'-fluorocytidine involves the protection of the 3'-hydroxyl with a TBDMS group. iu.edu

Benzoylation: Benzoyl groups can also be used to protect the hydroxyl functions of the sugar moiety. Regioselective benzoylation can be more challenging than silylation due to the smaller size of the benzoyl group. However, by carefully controlling reaction conditions such as temperature and the stoichiometry of the benzoylating agent (e.g., benzoyl chloride), a degree of selectivity for the 5'-hydroxyl can be achieved. nih.govrsc.org More advanced methods for regioselective acylation may employ enzymatic or organocatalytic approaches to achieve high selectivity. rsc.orgchemrxiv.orgproteopedia.org For instance, the use of benzoyl cyanide with an amine catalyst has been shown to provide regioselective benzoylation of unprotected glycopyranosides. rsc.orgproteopedia.org

| Protecting Group | Reagent | Position Selectivity | Key Features |

| TBDMS | tert-butyldimethylsilyl chloride | Primarily 5'-OH | Bulky silyl group, stable to many reaction conditions, removable with fluoride ions. |

| TIPS | Triisopropylsilyl chloride | Primarily 5'-OH | Very bulky silyl group, offers high stability. |

| Benzoyl | Benzoyl chloride | Variable | Requires careful control of conditions for regioselectivity. |

This table summarizes common protecting groups for ribose hydroxyls and their general characteristics.

Chemoenzymatic Synthesis and Enantioselective Resolution of Nucleoside Intermediates

Chemoenzymatic methods offer a powerful alternative to purely chemical syntheses, often providing high regio- and stereoselectivity under mild reaction conditions. Lipases are particularly versatile enzymes in this context.

Lipase-Catalyzed Regioselective Acylation and Hydrolysis

Lipases can catalyze the regioselective acylation of nucleosides in non-aqueous solvents. nih.gov This enzymatic approach can be exploited to differentiate between the hydroxyl groups of the sugar moiety. For instance, lipases often show a preference for acylating the primary 5'-hydroxyl group of nucleosides, leaving the 3'-hydroxyl group unmodified. This selectivity is highly valuable for the synthesis of nucleoside phosphoramidites. The reaction typically involves the nucleoside, an acyl donor (such as a vinyl ester), and a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in an organic solvent.

Conversely, lipases can also be used for the regioselective hydrolysis of per-acylated nucleosides. In this case, the enzyme would selectively remove an acyl group from a specific position, again often favoring the 5'-position. This can be a useful strategy for preparing intermediates with a specific pattern of protecting groups.

Exploitation of Enzyme Active Site Architecture for Stereocontrol

The stereoselectivity of lipases arises from the three-dimensional architecture of their active site. The active site typically consists of a catalytic triad (B1167595) (serine, histidine, and aspartate or glutamate) located in a pocket or cleft. proteopedia.orgresearchgate.net The shape and steric constraints of this pocket dictate which enantiomer of a racemic substrate can bind in a productive orientation for catalysis.

This principle can be applied to the kinetic resolution of racemic mixtures of nucleoside intermediates. For example, if a racemic mixture of a 2'-deoxy-2'-fluorocytidine precursor is subjected to lipase-catalyzed acylation, the enzyme may selectively acylate one enantiomer at a significantly higher rate than the other. This allows for the separation of the acylated enantiomer from the unreacted enantiomer, providing access to enantiomerically pure compounds. The choice of lipase, solvent, and acyl donor can influence the efficiency and enantioselectivity of the resolution. Molecular modeling and docking studies can aid in understanding the substrate-enzyme interactions and in predicting the stereochemical outcome of the reaction.

Synthetic Routes to this compound and its Stereochemical Variants

The synthesis of this compound typically starts from a suitably protected and activated ribofuranose derivative or a pre-existing nucleoside. One common strategy involves the glycosylation of a protected cytosine base with a fluorinated sugar derivative.

A plausible synthetic route can be adapted from the synthesis of related 2'-deoxy-2'-fluoro nucleosides. nih.goviu.edu For example, a synthesis could commence from a protected 2-deoxy-2-fluororibofuranosyl donor, which is then coupled with N-benzoyl cytosine. A patent describes the coupling of a silylated N-benzoyl cytosine with a 2-deoxy-2-fluoro-2-methyl-D-ribofuranosyl chloride derivative in the presence of a Lewis acid. google.com

A synthetic approach for the L-enantiomer of 2'-deoxy-2'-fluorocytidine has been reported, which provides a template for the synthesis of the D-enantiomer. iu.edu This route starts from (4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine. The 3'-hydroxyl group is protected with a TBDMS group. The uracil (B121893) base is then converted to a cytosine derivative via activation with a sulfonyl chloride followed by amination. The exocyclic amino group is subsequently protected with a benzoyl group. Finally, removal of the TBDMS group affords the desired N-benzoyl-2'-deoxy-2'-fluoro-L-cytidine, which can then be converted to its phosphoramidite for oligonucleotide synthesis. iu.edu

The synthesis of stereochemical variants, such as the arabino-configured analogue, would involve starting with the corresponding arabinofuranose derivative. The stereochemistry at the 2'-position is crucial and is often established early in the synthesis of the sugar moiety.

Chemical Synthesis of Oligonucleotides Containing this compound Derivatives

The incorporation of this compound into oligonucleotides is achieved using the well-established solid-phase phosphoramidite method. wikipedia.orgbiotage.co.jp This automated process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.

The key building block for this process is the 5'-O-dimethoxytrityl (DMT)-N-benzoyl-2'-deoxy-2'-fluorocytidine-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite. The synthesis of this phosphoramidite involves the regioselective protection of the 5'-hydroxyl group of this compound with a DMT group, followed by phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent in the presence of a mild base. umich.edunih.gov

The solid-phase synthesis cycle consists of four main steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.

Coupling: Activation of the incoming phosphoramidite with an activator, such as tetrazole or a derivative, and subsequent coupling to the free 5'-hydroxyl group of the growing chain. For sterically hindered phosphoramidites like those with 2'-modifications, longer coupling times may be required. wikipedia.orgumich.edu

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the N-benzoyl group on cytosine and the cyanoethyl groups on the phosphate backbone) are removed by treatment with a basic solution, such as concentrated ammonium hydroxide. The final oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).

| Step | Reagent/Condition | Purpose |

| Detritylation | Trichloroacetic acid in dichloromethane | Removes the 5'-DMT protecting group. |

| Coupling | Phosphoramidite, Activator (e.g., Tetrazole) | Forms the internucleotide linkage. |

| Capping | Acetic anhydride, N-methylimidazole | Blocks unreacted hydroxyl groups. |

| Oxidation | Iodine, water, pyridine | Converts phosphite to phosphate. |

| Cleavage & Deprotection | Concentrated ammonium hydroxide | Releases the oligonucleotide from the support and removes protecting groups. |

This table outlines the key steps and reagents in solid-phase oligonucleotide synthesis. wikipedia.orgbiotage.co.jp

Phosphoramidite Methodologies for Site-Specific Incorporation

The site-specific incorporation of this compound into synthetic oligonucleotides is predominantly achieved using the well-established phosphoramidite method. This strategy relies on the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). umich.eduumich.edu The methodology allows for the precise placement of the modified nucleotide within any desired sequence. oup.comnih.gov

The process begins with the chemical synthesis of the key building block: the protected this compound phosphoramidite. The synthesis of this monomer involves several critical steps. First, the exocyclic amino group of 2'-deoxy-2'-fluorocytidine is protected with a benzoyl (Bz) group to prevent unwanted side reactions during oligonucleotide synthesis. iu.edu Subsequently, a 4,4'-dimethoxytrityl (DMT) group is added to protect the 5'-hydroxyl function. The DMT group is acid-labile, allowing for its selective removal at the beginning of each coupling cycle in the solid-phase synthesis. oup.com The final step in preparing the monomer is the phosphitylation of the 3'-hydroxyl group, typically using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. umich.eduiu.edu This creates the stable, yet readily activatable, monomer required for automated DNA synthesis.

Once the this compound phosphoramidite is prepared, it can be used in a standard automated DNA synthesizer. umich.edu The synthesis cycle for incorporating this modified nucleotide is analogous to that for the canonical DNA bases and involves a four-step process:

De-blocking (Detritylation): The 5'-DMT group of the solid support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid, exposing the 5'-hydroxyl group for the subsequent coupling reaction. oup.com

Coupling: The this compound phosphoramidite monomer is activated by a weak acid, such as tetrazole, and then added to the support-bound oligonucleotide. umich.edu The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Longer coupling times may be required for modified monomers like 2'F-ANA to ensure high coupling efficiency. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation, typically using acetic anhydride and N-methylimidazole. This step is crucial to prevent the formation of failure sequences (n-1 mers) in subsequent cycles.

Oxidation: The newly formed internucleosidic phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. umich.edu This is commonly achieved using an aqueous iodine solution. nih.gov This step solidifies the backbone of the growing oligonucleotide chain.

This four-step cycle is repeated for each nucleotide in the desired sequence. After the final monomer has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups (the benzoyl group on the cytosine base and the 2-cyanoethyl groups on the phosphate backbone) are removed in a single step, typically using concentrated ammonium hydroxide. umich.eduoup.com The final product is then purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length, sequence-specific oligonucleotide containing the 2'-deoxy-2'-fluorocytidine modification. umich.edu

The presence of the 2'-fluoro modification enhances the nuclease resistance and binding affinity (Tm) of the resulting oligonucleotide. biosyn.com The 2'-fluoro group helps to lock the sugar pucker in an N-type (3'-endo) conformation, which is characteristic of A-form helices found in RNA, leading to more stable duplexes with complementary RNA targets. biosyn.comoup.com

Table 1: Key Reagents in the Phosphoramidite Cycle for this compound Incorporation

| Synthesis Step | Reagent(s) | Purpose |

| Monomer Preparation | ||

| N-Protection | Benzoic Anhydride | Protects the exocyclic amine of cytidine. oup.com |

| 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protects the 5'-hydroxyl; removed before each coupling cycle. |

| 3'-Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite group at the 3'-position. umich.edu |

| Solid-Phase Synthesis Cycle | ||

| Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the 5'-DMT protecting group. oup.com |

| Coupling (Activation) | 1H-Tetrazole or similar weak acid | Activates the incoming phosphoramidite monomer. |

| Capping | Acetic Anhydride and N-Methylimidazole | Acetylates unreacted 5'-hydroxyl groups to prevent failure sequences. |

| Oxidation | Iodine (I₂) in THF/Water/Pyridine | Converts the unstable phosphite triester to a stable phosphate triester. nih.gov |

| Final Deprotection & Cleavage | ||

| Cleavage/Deprotection | Concentrated Ammonium Hydroxide | Cleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups. oup.com |

Molecular Pharmacology and Biochemical Mechanisms of Action of N Benzoyl 2 Deoxy 2 Fluorocytidine

Interaction with Nucleic Acid Synthesis and Repair Pathways

Fluorinated cytidine (B196190) analogs, including N-Benzoyl-2'-deoxy-2'-fluorocytidine, are designed to act as antimetabolites. Their structural similarity to natural deoxycytidine allows them to be recognized by cellular and viral enzymes involved in nucleic acid synthesis. However, the presence of the fluorine atom at the 2'-position of the sugar moiety introduces critical alterations that prevent the normal process of DNA chain elongation, leading to the inhibition of replication and repair.

This compound acts as an inhibitor of DNA synthesis, a mechanism central to its activity against viral replication and cancer cell growth. biosynth.com This inhibition prevents the replication of viruses by disrupting the synthesis of DNA within the host cell. biosynth.com The general mechanism for many anticancer nucleoside analogs, such as the structurally similar 2',2'-difluoro-2'-deoxycytidine (dFdCyd), involves interference with DNA replication. springermedicine.com

The process begins with the intracellular conversion of the nucleoside analog into its 5'-triphosphate form. This activated metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. While some analogs may directly inhibit the polymerase enzyme, a primary mode of action is incorporation into the DNA chain. researchgate.net Once incorporated, the presence of the 2'-fluoro substituent can terminate chain elongation, thereby halting DNA replication. nih.gov

Studies on related compounds illustrate this principle. For example, 2'-deoxy-2'-azidocytidine has been shown to interfere with DNA replication, leading to the reversible inhibition of cell growth. nih.gov Its mechanism involves blocking the initiation of new DNA synthesis or interfering with the elongation of newly formed DNA molecules. nih.govnih.gov Similarly, the cytotoxicity of dFdCyd is correlated with its incorporation into DNA, which is considered a more lethal event than the direct inhibition of enzymes like ribonucleotide reductase. researchgate.net This suggests that the ultimate effect of these analogs is the profound disruption of DNA integrity and synthesis. researchgate.netmedchemexpress.com

Enzymatic Modulations by Fluorinated Cytidine Analogs

The biochemical impact of fluorinated cytidine analogs extends to their interaction with various viral and cellular enzymes. The modified sugar ring allows these molecules to be recognized as substrates, but the fluorine substitution ultimately leads to the inhibition of enzymatic activity, either through competitive binding at the active site or through allosteric effects.

Fluorinated nucleosides are potent inhibitors of viral polymerases, which are critical enzymes for the replication of viral genomes. nih.gov A key target for many of these analogs is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses like the Hepatitis C virus (HCV) but absent in human cells, making it an attractive therapeutic target. nih.govpatsnap.comtcichemicals.comtcichemicals.com The HCV RdRp is also known as non-structural protein 5B (NS5B). nih.govnih.gov

The parent compound, 2'-deoxy-2'-fluorocytidine (B130037), demonstrated weak activity against the HCV replicon. nih.govoup.com This observation spurred the development of modified versions, which act as potent and selective inhibitors of the HCV NS5B polymerase. oup.commdpi.com The mechanism involves intracellular phosphorylation of the nucleoside analog to its 5'-triphosphate form. nih.govnih.gov This active metabolite then mimics natural nucleotides and is recognized as a substrate by the viral polymerase. nih.govresearchgate.net

Once the triphosphate analog is incorporated into the growing viral RNA strand, it acts as a chain terminator. nih.govnih.gov The presence of the 2'-fluoro group can cause a steric clash that prevents the addition of the next nucleotide, effectively halting RNA synthesis. nih.gov These compounds are often referred to as non-obligate chain terminators because they may still possess the 3'-hydroxyl group that theoretically allows for further nucleotide addition, but steric hindrance prevents the reaction from proceeding. nih.gov

Table 1: Inhibition of Viral Polymerases by Fluorinated Cytidine Analogs

Compound Class Target Enzyme Virus Mechanism of Action Reference Fluorinated Cytidine Analogs RNA-Dependent RNA Polymerase (RdRp) / NS5B Polymerase Hepatitis C Virus (HCV) Competitive inhibition and/or non-obligate chain termination after incorporation into viral RNA. [1, 3, 10] β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) NS5B RNA Polymerase Hepatitis C Virus (HCV) The 5'-triphosphate form is a competitive inhibitor and acts as a nonobligate chain terminator. [8, 9] 2'-deoxy-2'-fluorocytidine (2'-FdC) HCV Replicon RNA Synthesis Hepatitis C Virus (HCV) Inhibits HCV replicon RNA levels, serving as a basis for more potent analogs. [1, 16]

Beyond direct inhibition of polymerases, fluorinated nucleoside analogs can modulate the activity of key cellular enzymes involved in nucleotide metabolism, such as ribonucleotide reductase (RNR). nih.gov RNR is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair, making it a critical enzyme for cell proliferation. elifesciences.org

Some nucleoside analogs can act as allosteric modulators. Allosteric modulation involves the binding of a molecule to a site on the enzyme distinct from the active site (an allosteric site). longdom.org This binding induces a conformational change in the enzyme, which can either enhance (positive modulation) or inhibit (negative modulation) its activity. longdom.org This mechanism allows for a more nuanced regulation of protein function compared to direct competitive inhibition. longdom.org

Interestingly, the closely related compound N-Benzoyl-2'-deoxy-2',2'-difluorocytidine is described as an activator of ribonucleotide reductase. biosynth.com In contrast, other fluorinated analogs, such as (E)-2'-fluoromethylene-2'-deoxycytidine 5'-diphosphate, have been shown to be time-dependent inactivators of RNR. nih.gov This inactivation involves the loss of an essential tyrosyl radical required for the enzyme's catalytic activity and results in the alkylation of the R1 subunit of the enzyme. nih.gov These findings suggest that subtle changes in the structure of the fluorinated nucleoside can lead to profoundly different effects—either activation or inhibition—on the same enzyme target.

Intracellular Metabolism and Bioactivation Cascades

Like most nucleoside analogs, this compound is a prodrug that must be metabolically activated within the cell to exert its pharmacological effects. This bioactivation process typically involves a series of phosphorylation steps catalyzed by cellular kinases.

For a nucleoside analog to become active, it must be converted into its 5'-triphosphate form. nih.gov This process is a sequential cascade of three phosphorylation reactions. The initial phosphorylation to the monophosphate is often the rate-limiting step and is catalyzed by cellular nucleoside kinases. nih.gov

Studies of the related compound β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) provide a model for this bioactivation pathway. The first phosphorylation of PSI-6130 is carried out by human 2′-deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). nih.gov The resulting monophosphate is then subsequently phosphorylated to the diphosphate (B83284) and finally to the active triphosphate metabolite by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov This active triphosphate is the species that competes with natural nucleotides for incorporation by viral polymerases. nih.govnih.gov

This intracellular phosphorylation is essential for the compound's activity, as the highly charged triphosphate form is unable to readily cross cell membranes if administered directly. The N-benzoyl group on the subject compound is likely cleaved intracellularly to release the core nucleoside, 2'-deoxy-2'-fluorocytidine, which can then enter this phosphorylation cascade.

Table 2: Bioactivation Cascade of a Representative Fluorinated Cytidine Analog (PSI-6130)

Metabolic Step Precursor Product Catalyzing Enzyme(s) Reference First Phosphorylation (Rate-Limiting) PSI-6130 (Nucleoside) PSI-6130-Monophosphate Deoxycytidine Kinase (dCK), Uridine-Cytidine Kinase (UCK) nih.gov Second Phosphorylation PSI-6130-Monophosphate PSI-6130-Diphosphate UMP-CMP Kinase patsnap.com Third Phosphorylation PSI-6130-Diphosphate PSI-6130-Triphosphate (Active Form) Nucleoside Diphosphate Kinase patsnap.com

Factors Governing Intracellular Conversion and Anabolic Trapping

The metabolic activation of this compound is a critical determinant of its pharmacological activity and is governed by a series of intracellular enzymatic conversions. The N-benzoyl group functions as a protecting group to enhance cellular uptake and is subsequently cleaved by intracellular esterases to release the active nucleoside, 2'-deoxy-2'-fluorocytidine. The released nucleoside must then undergo sequential phosphorylation to its triphosphate form to exert its biological effects. This process, known as anabolic activation, effectively "traps" the molecule within the cell, as the negatively charged phosphate (B84403) groups prevent it from diffusing back across the cell membrane.

The initial and rate-limiting step in this activation cascade is the phosphorylation of 2'-deoxy-2'-fluorocytidine to its 5'-monophosphate derivative. This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). The efficiency of this initial phosphorylation is a key factor in determining the extent of subsequent anabolic conversion. While 2'-deoxy-2'-fluorocytidine is a substrate for dCK, the presence of the 2'-fluorine atom can influence the enzyme's affinity and catalytic rate compared to the natural substrate, deoxycytidine. For instance, the addition of a fluorine atom at the 2' position of 2'-deoxycytidine (B1670253) can lead to a decrease in the phosphorylation efficiency by dCK.

Once formed, the monophosphate is a substrate for UMP-CMP kinase, which catalyzes its conversion to the diphosphate. This step is generally considered to be efficient. Subsequently, the diphosphate is converted to the active 5'-triphosphate by nucleoside diphosphate kinase. The successive addition of phosphate groups not only prepares the molecule for its ultimate biological role but also ensures its retention within the cell, a phenomenon referred to as anabolic trapping.

A competing metabolic pathway that can limit the anabolic activation of 2'-deoxy-2'-fluorocytidine is deamination. The monophosphate form can be a substrate for deoxycytidylate deaminase, which would convert it to the corresponding uridine (B1682114) monophosphate derivative, thereby diverting it from the desired activation pathway. The relative rates of phosphorylation versus deamination are crucial in determining the intracellular concentration of the active triphosphate.

The table below summarizes the key enzymatic steps and factors influencing the intracellular conversion of 2'-deoxy-2'-fluorocytidine.

| Enzymatic Step | Enzyme | Substrate | Product | Key Factors Influencing Efficiency |

| Initial Phosphorylation | Deoxycytidine Kinase (dCK) | 2'-deoxy-2'-fluorocytidine | 2'-deoxy-2'-fluorocytidine-5'-monophosphate | Enzyme affinity (Km) and catalytic rate (kcat) for the fluorinated nucleoside. |

| Second Phosphorylation | UMP-CMP Kinase | 2'-deoxy-2'-fluorocytidine-5'-monophosphate | 2'-deoxy-2'-fluorocytidine-5'-diphosphate | Generally efficient conversion. |

| Third Phosphorylation | Nucleoside Diphosphate Kinase | 2'-deoxy-2'-fluorocytidine-5'-diphosphate | 2'-deoxy-2'-fluorocytidine-5'-triphosphate | Efficient conversion to the active form. |

| Competing Deamination | Deoxycytidylate Deaminase | 2'-deoxy-2'-fluorocytidine-5'-monophosphate | 2'-deoxy-2'-fluorouridine-5'-monophosphate | Relative activity of deaminase versus UMP-CMP kinase. |

Conformational Determinants of Biological Activity

The three-dimensional structure of a nucleoside analogue is a primary determinant of its interaction with target enzymes and its incorporation into nucleic acids. For this compound, once debenzoylated, the conformational preferences of the 2'-deoxy-2'-fluorocytidine moiety are largely dictated by the presence of the fluorine atom at the 2'-position of the ribofuranose sugar.

Influence of 2'-Fluorine on Sugar Pucker Equilibrium (North vs. South Conformation)

Due to the gauche effect, a stereoelectronic preference for a gauche conformation between the electronegative fluorine atom and the ring oxygen (O4'), the sugar pucker of 2'-deoxy-2'-fluorocytidine is strongly biased towards the North (C3'-endo) conformation. This contrasts with the natural 2'-deoxyribonucleosides found in DNA, which predominantly adopt a South (C2'-endo) conformation. The C3'-endo pucker is characteristic of ribonucleosides and A-form nucleic acid helices. This conformational locking into a North pucker can pre-organize the nucleoside for binding to certain enzymes or for incorporation into RNA-like structures.

The table below summarizes the preferred sugar pucker conformations.

| Nucleoside Type | 2'-Substituent | Preferred Sugar Pucker | Conformation |

| 2'-Deoxyribonucleoside (in DNA) | -H | South | C2'-endo |

| Ribonucleoside (in RNA) | -OH | North | C3'-endo |

| 2'-Deoxy-2'-fluorocytidine | -F | North | C3'-endo |

Stereo-electronic Effects of Fluorine on Ribofuranose Ring Dynamics

The influence of the 2'-fluorine extends beyond a static conformational preference to affect the dynamics of the ribofuranose ring. The strong C-F bond and the high electronegativity of fluorine create a dipole moment that significantly alters the electronic distribution within the sugar ring. This stereo-electronic effect rigidifies the sugar pucker, reducing the flexibility of the furanose ring and limiting its ability to transition between the North and South conformations.

This reduced conformational flexibility can have important biological consequences. For instance, it can enhance the binding affinity of the nucleoside to target enzymes that prefer a North-puckered substrate. Furthermore, when incorporated into an oligonucleotide, the rigid C3'-endo pucker of 2'-deoxy-2'-fluorocytidine can enhance the thermal stability of the resulting duplex with a complementary RNA strand by promoting an A-form helical geometry.

Biostability Profiles: Resistance to Enzymatic Degradation (e.g., Nucleases, Deaminases)

A key attribute for the therapeutic potential of a nucleoside analogue is its stability in a biological environment. Unmodified nucleosides can be rapidly degraded by various enzymes, limiting their bioavailability and duration of action. The chemical modification of the sugar moiety, as seen in 2'-deoxy-2'-fluorocytidine, can significantly enhance its resistance to enzymatic degradation.

The 2'-fluoro modification provides considerable protection against degradation by nucleases. Nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids, often recognize the sugar-phosphate backbone. The presence of the fluorine at the 2'-position can sterically and electronically hinder the approach and catalytic action of these enzymes. While 2'-deoxy-2'-fluorocytidine as a single nucleoside is not a substrate for nucleases, its incorporation into an oligonucleotide chain confers nuclease resistance to that chain. Studies have shown that oligonucleotides containing 2'-fluoro modifications exhibit significantly increased stability in the presence of serum nucleases compared to unmodified DNA or RNA. genelink.com

In addition to nuclease resistance, the susceptibility to deaminases is a critical factor for cytidine analogues. Cytidine deaminase can convert cytidine and its analogues to their corresponding uridine derivatives, which may have different or no biological activity. While some cytidine analogues are readily deaminated, the modification at the 2'-position of the sugar can influence the interaction with cytidine deaminase. Some studies suggest that certain 2'-modified nucleosides can be resistant to deamination. However, the susceptibility of 2'-deoxy-2'-fluorocytidine to cytidine deaminase can be cell-type dependent and influenced by the specific isoform of the enzyme present. In some contexts, 2'-deoxy-2'-fluorocytidine has been shown to be a substrate for cytidine deaminase, representing a potential inactivation pathway.

The table below provides a comparative overview of the enzymatic stability.

| Compound Type | Susceptibility to Nucleases (when in oligonucleotide) | Susceptibility to Cytidine Deaminase |

| Unmodified Deoxycytidine | High | High |

| Unmodified Cytidine | High | High |

| 2'-Deoxy-2'-fluorocytidine | Moderate to High Resistance | Variable, can be a substrate |

Structure Activity Relationship Sar Studies of N Benzoyl 2 Deoxy 2 Fluorocytidine Derivatives

Stereochemical and Positional Impact of Fluorine Substitution on Bioactivity

The introduction of fluorine, a small and highly electronegative atom, into the sugar ring of a nucleoside analog can dramatically alter its physicochemical and biological properties. oup.com The position and stereochemistry of the fluorine atom are critical determinants of the molecule's preferred sugar conformation (pucker), which in turn affects how it is recognized and processed by viral polymerases and cellular kinases. nih.gov

The stereochemical orientation of the fluorine atom at the 2'-position of the furanose ring has a profound impact on the sugar's conformational preference and, consequently, its biological activity profile. It is hypothesized that the configuration of the 2'-substituent dictates whether the sugar ring favors a North (C3'-endo) or South (C2'-endo) conformation. nih.gov

2'-Alpha (2'-down) Fluorine Configuration: A fluorine atom in the 2'-α (down) position, as seen in 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), tends to lock the sugar ring into a North-type conformation. oup.comnih.gov This conformational preference mimics that of natural ribonucleosides, making these analogs effective substrates for enzymes that process RNA. Consequently, nucleosides with a 2'-α-fluoro substituent often exhibit potent activity against RNA viruses. nih.gov

2'-Beta (2'-up) Fluorine Configuration: Conversely, a fluorine atom in the 2'-β (up) position, also known as the arabino- or "ara-F" configuration, favors a South-type conformation. nih.gov This sugar pucker is more similar to that of natural deoxyribonucleosides. As a result, 2'-β-fluoro nucleosides are often better recognized by enzymes involved in DNA synthesis and have demonstrated significant activity against DNA viruses. nih.gov For instance, 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, which has a 2'-beta fluorine, was identified as a highly potent antiviral compound. nih.gov

This differential effect is a cornerstone of modern nucleoside drug design, allowing for the targeted development of antivirals against specific classes of viruses based on the stereochemistry of the 2'-fluoro substituent.

| Fluorine Configuration | Common Name | Favored Sugar Pucker | Mimics | Primary Viral Target Class |

|---|---|---|---|---|

| 2'-Alpha (Down) | ribo-F | North (C3'-endo) | Ribonucleosides (RNA) | RNA Viruses |

| 2'-Beta (Up) | ara-F | South (C2'-endo) | Deoxyribonucleosides (DNA) | DNA Viruses |

Further modifications involving the addition of a second fluorine atom have led to the development of gem-difluorinated analogs, most notably at the 2'-position. The introduction of a 2',2'-difluoro moiety, as seen in gemcitabine (B846) (2′,2′-difluorodeoxycytidine), creates a unique electronic and steric environment that significantly impacts biological activity.

A study comparing monofluoro and difluoro derivatives of 4'-azidocytidine (B1678695) for activity against the Hepatitis C virus (HCV) provides a clear illustration of these effects. The difluorinated analog demonstrated a substantial increase in potency compared to the parent compound and its monofluorinated counterparts. nih.gov

4'-azido-2'-deoxy-2'-fluorocytidine (Monofluoro): Showed potent antiviral activity.

4'-azido-2'-deoxy-2',2'-difluorocytidine (Difluoro): Exhibited even greater potency, with an EC₅₀ of 66 nM in the HCV replicon system. nih.gov

The potent activity of 2',2'-difluoro nucleosides is attributed to several factors. The two electron-withdrawing fluorine atoms alter the reactivity of the 3'-hydroxyl group, influence the sugar pucker, and can act as a mechanism-based inhibitor of enzymes like ribonucleotide reductase. Furthermore, difluorination can enhance the metabolic stability of the nucleoside.

| Compound | Fluorination Pattern | Antiviral Potency (EC₅₀ in HCV Replicon) |

|---|---|---|

| 4'-azidocytidine | None (at 2' position) | > 50-fold less potent than difluoro analog |

| 4'-azido-2'-deoxy-2'-fluoroarabinocytidine | 2'-Monofluoro (beta) | 24 nM |

| 4'-azido-2'-deoxy-2',2'-difluorocytidine | 2',2'-Difluoro | 66 nM |

Fluorination is not limited to the 2'-position. Introducing a fluorine atom at the 4'-position of the sugar ring has emerged as another powerful strategy to modulate the conformational and biological properties of nucleoside analogs. rsc.orgrsc.org

The high electronegativity of the 4'-fluoro substituent significantly influences the sugar pucker, generally biasing the conformation towards the North (C3'-endo) state. researchgate.net This conformational locking has several important consequences:

Enhanced Stability: The North-type conformation can increase the stability of the N-glycosidic bond, making the nucleoside more resistant to degradation by acidic hydrolysis or enzymatic cleavage. researchgate.net

Modulated Enzyme Interaction: By pre-organizing the sugar into a specific conformation, 4'-fluorination can enhance the binding affinity and incorporation efficiency by viral polymerases. The predominant antiviral mode of action for many 4'-fluoro-nucleosides is the inhibition of viral RNA polymerases. rsc.org

Improved Pharmacokinetics: The increased stability can lead to improved pharmacokinetic profiles.

The development of 4'-fluoro fleximer nucleoside analogues has demonstrated the potential for this modification to yield compounds with broad-spectrum antiviral activity. nih.gov Research has shown that 4'-fluorination can have a less detrimental impact on the inhibition of viral RNA-dependent RNA polymerase compared to 2'-fluorination, highlighting its therapeutic potential. rsc.org

Role of N-Benzoyl Moiety in Modulating Molecular Properties and Interactions

The N-benzoyl group attached to the exocyclic amine (N4) of the cytidine (B196190) base is not merely an inert protecting group from synthesis. It plays a crucial role in modulating the molecule's properties, acting as a prodrug moiety that influences lipophilicity, membrane permeability, and stability.

This enhanced lipophilicity is intended to improve the compound's ability to permeate cell membranes and achieve higher intracellular concentrations. nih.gov By masking the polar N-H group of cytosine, the N-benzoyl moiety reduces the molecule's hydrogen bonding capacity with water, favoring its partitioning into the lipidic membrane environment. This strategy is a common approach in prodrug design to overcome the permeability barriers that can limit the efficacy of nucleoside-based therapeutics.

For the N-benzoyl group to function effectively as a prodrug moiety, it must be stable enough to survive in the extracellular environment but labile enough to be cleaved inside the cell to release the active nucleoside. The N-benzoyl group, an amide, is generally more stable to hydrolysis than an ester. wikipedia.org

However, it is susceptible to cleavage under specific conditions:

Enzymatic Cleavage: Intracellular amidases or other hydrolases can catalyze the removal of the benzoyl group, unmasking the exocyclic amine of cytidine. This bioactivation step is critical, as the free nucleoside is typically the substrate for the cellular kinases that convert it into the active triphosphate form.

Chemical Lability: While relatively stable, the amide bond can be hydrolyzed under certain pH conditions, though enzymatic action is the primary mechanism for its removal in a biological context. nih.govresearchgate.net

Therefore, the N-benzoyl group serves a dual purpose: it enhances membrane permeation by increasing lipophilicity and acts as a cleavable promoiety, ensuring that the active form of the drug is released preferentially inside the target cells. beilstein-journals.org

Structure-Activity Profiles of Nucleobase Modifications in Fluorinated Cytidine Scaffolds

Modifications of the nucleobase, particularly at the N4-position of the cytidine ring, have proven to be a fruitful strategy for enhancing the therapeutic potential of 2'-deoxy-2'-fluorocytidine analogs. The introduction of an acyl group, such as a benzoyl moiety, can significantly impact the compound's antiviral activity and toxicity profile.

Research into a series of N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine analogs has provided valuable insights into the SAR of this class of compounds. These studies have demonstrated that N4-substitutions can markedly improve anti-HIV-1 and anti-HBV activity, often without a corresponding increase in cytotoxicity. For instance, the introduction of various substituted benzoyl, heteroaromatic carbonyl, cycloalkylcarbonyl, and alkanoyl groups at the N4-position has been systematically explored.

In one such study, the N4-p-iodobenzoyl derivative of a 2',3'-dideoxy-5-fluorocytidine analog exhibited a remarkable 46-fold increase in anti-HIV-1 potency compared to the parent nucleoside. Similarly, the N4-p-bromobenzoyl derivative in a related series was 12 times more potent than its unmodified counterpart. These findings underscore the significant influence of the electronic and steric properties of the N4-acyl substituent on antiviral efficacy. The data from these studies suggest that the N4-acyl group may play a role in the interaction of the nucleoside triphosphate with the viral polymerase, as the levels of the triphosphate metabolite did not always directly correlate with the observed antiviral activity. This indicates that the modified nucleoside triphosphate itself may be directly involved in the inhibitory action.

The following table summarizes the structure-activity relationship of various N4-acyl modifications on a 2',3'-dideoxy-5-fluorocytidine scaffold, providing a valuable reference for the design of novel N-Benzoyl-2'-deoxy-2'-fluorocytidine derivatives.

| N4-Acyl Substituent | Relative Anti-HIV-1 Potency | Observations |

| H (unmodified) | Baseline | Reference compound. |

| Benzoyl | Increased | General improvement in activity. |

| p-Iodobenzoyl | Significantly Increased | Among the most potent analogs, suggesting a favorable interaction of the iodine atom. |

| p-Bromobenzoyl | Significantly Increased | Demonstrates the positive effect of halogen substitution at the para position. |

| Nicotinoyl | Increased | Heteroaromatic rings are well-tolerated and can enhance activity. |

| o-Nitrobenzoyl | Increased | Shows that electron-withdrawing groups can be beneficial. |

| n-Butyryl | Increased | Alkanoyl groups also contribute to improved antiviral activity. |

Further investigations into N4-substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives have also highlighted the importance of this position for potent anti-HBV activity. Analogs bearing heteroatom-containing N4-substituents have shown significant inhibitory effects on both HBV antigen secretion and viral DNA replication.

Elucidation of Key Pharmacophoric Elements for Target Binding and Selectivity

The biological activity of this compound derivatives is intrinsically linked to their ability to be anabolized to the corresponding 5'-triphosphate form and subsequently interact with viral polymerases. The key pharmacophoric elements essential for target binding and selectivity can be dissected by considering the contributions of the modified sugar moiety and the N4-acylated nucleobase.

The 2'-Deoxy-2'-fluoro-ribose Moiety: The presence of the fluorine atom at the 2'-position of the ribose sugar is a critical pharmacophoric feature. This modification imparts several advantageous properties:

Conformational Rigidity: The electronegative fluorine atom influences the sugar pucker, often favoring a C3'-endo conformation, which can be optimal for binding to the active site of certain viral polymerases. This pre-organization of the sugar conformation can lead to a lower entropic penalty upon binding, thus enhancing affinity.

Increased Glycosidic Bond Stability: The C-F bond is stronger than the C-H bond, and the electron-withdrawing nature of fluorine stabilizes the glycosidic bond against enzymatic cleavage by phosphorylases, thereby increasing the intracellular half-life of the nucleoside analog.

Modulation of Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming additional interactions within the enzyme's active site.

Enhanced Lipophilicity: The benzoyl group increases the lipophilicity of the nucleoside, which can facilitate its passive diffusion across cellular membranes, leading to improved cellular uptake.

Steric and Electronic Interactions: The aromatic ring of the benzoyl group can engage in π-π stacking or hydrophobic interactions within a specific binding pocket of the viral polymerase. The nature and position of substituents on the benzoyl ring can fine-tune these interactions. For example, the enhanced potency of para-halogenated benzoyl derivatives suggests that these substituents may occupy a specific pocket in the enzyme's active site, leading to a more favorable binding orientation.

Prodrug-like Properties: In some instances, the N4-acyl group may function as a prodrug moiety, being cleaved intracellularly to release the active N4-unsubstituted cytidine analog. However, as noted in SAR studies, the direct interaction of the N4-acylated triphosphate with the polymerase is also a plausible mechanism of action.

Preclinical Research Methodologies and Findings for N Benzoyl 2 Deoxy 2 Fluorocytidine Analogs

In Vitro Cellular and Biochemical Assays

In vitro studies are foundational in preclinical research, providing the initial assessment of a compound's biological activity and potential as a therapeutic agent. For analogs of N-Benzoyl-2'-deoxy-2'-fluorocytidine, these assays are crucial for determining antiviral and anticancer efficacy, understanding mechanisms of action, and establishing a preliminary therapeutic window through cytotoxicity evaluations.

The antiviral potential of 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), a core structure related to this compound, and its analogs has been evaluated across a range of cell-based models targeting various viruses. Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza research; 2'-FdC was shown to inhibit multiple strains of influenza in these cells, including highly pathogenic avian H5N1, pandemic H1N1, and seasonal viruses. nih.gov

For Hepatitis C Virus (HCV), human hepatoma (Huh-7) cells containing HCV RNA replicons are a common system used to assess inhibitors of viral replication. oup.com Analogs such as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have demonstrated potent inhibition of HCV RNA synthesis in this replicon system. nih.gov Huh-7 cells have also been adapted for high-throughput screening against other viruses, such as Crimean-Congo hemorrhagic fever virus (CCHFV), where 2'-FdC was identified as a highly potent inhibitor. nih.gov

The anticancer properties of fluorinated nucleoside analogs are evaluated using a panel of human tumor cell lines to determine the breadth and specificity of their cytotoxic activity. Analogs of N-benzoyl cytosine have shown potential in the treatment of colon cancer. researchgate.net Another analog, 1-(2-Deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine (4'-thio-FAC), demonstrated potent anti-proliferative effects against a panel of human pancreatic cancer cell lines, including Capan-1, MIA-PaCa-2, and BxPC-3, as well as ovarian cancer cell lines such as SK-OV-3, OVCAR-3, and ES-2. cancer.gov Furthermore, the anticancer drug Gemcitabine (B846), which is 2'-deoxy-2',2'-difluorocytidine, has shown effectiveness against a wide array of solid tumors and hematological malignancies. oup.com These cell-based assays are critical for identifying which cancer types may be most susceptible to this class of compounds. nih.govlidsen.com

A critical step in preclinical evaluation is quantifying a compound's potency (EC50) and its toxicity to host cells (CC50). The EC50 represents the concentration at which the compound inhibits 50% of the viral replication or cancer cell growth, while the CC50 is the concentration that causes a 50% reduction in viable host cells.

For 2'-deoxy-2'-fluorocytidine (2'-FdC), antiviral activity has been quantified against several viruses. It was identified as a particularly potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication in Huh7 cells, with an EC50 value of 61 ± 18 nM. nih.gov Against various influenza virus strains in MDCK cells, the 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM. nih.gov The analog also showed activity against HCV, with a 90% effective concentration (EC90) of 5.0 μM and a CC50 value above 100 μM. oup.com In the context of anticancer activity, the related analog 4'-thio-FAC displayed potent IC50 values between 0.01–0.2 μM against a panel of pancreatic and ovarian cancer cell lines. cancer.gov

| Compound | Target | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Crimean-Congo Hemorrhagic Fever Virus | Huh-7 | EC50 | 0.061 | nih.gov |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Influenza H5N1/H1N1/H3N2 | MDCK | IC90 | 0.13 - 4.6 | nih.gov |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | Huh-7 Replicon | EC90 | 5.0 | oup.com |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | Huh-7 Replicon | CC50 | >100 | oup.com |

| 4'-thio-FAC | Pancreatic/Ovarian Cancer | Various | IC50 | 0.01 - 0.2 | cancer.gov |

| 4'-chloromethyl-2'-deoxy-2'-fluorocytidine-TP | RSV Polymerase | Biochemical Assay | IC50 | 0.02 | researchgate.net |

Enzyme inhibition assays are essential for elucidating the specific molecular targets of nucleoside analogs. nih.gov For this class of compounds, the primary mechanism involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides to inhibit viral or cellular enzymes. nih.gov

Studies on analogs like β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have shown they must be phosphorylated to their 5'-triphosphate form to inhibit the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication. nih.gov The initial and rate-limiting phosphorylation step is carried out by cellular enzymes such as human 2'-deoxycytidine (B1670253) kinase (dCK) and uridine-cytidine kinase (UCK). nih.gov Similarly, the triphosphate form of 4'-chloromethyl-2'-deoxy-2'-fluorocytidine was found to inhibit the Respiratory Syncytial Virus (RSV) polymerase with high potency (IC50 of 0.02 μM) without significantly affecting human DNA and RNA polymerases, indicating a selective antiviral mechanism. researchgate.net This mechanism, where the analog acts as a substrate for one enzyme (a kinase) to become an inhibitor of another (a polymerase), is a hallmark of many successful nucleoside drugs. wikipedia.org

Preclinical Animal Model Studies (excluding human clinical trials)

Following promising in vitro results, preclinical animal models are employed to assess the efficacy and pharmacokinetics of drug candidates in a complex living system. nih.gov These models are vital for understanding how a compound behaves in vivo and for predicting its potential therapeutic effect in humans before clinical trials can be considered.

The in vivo efficacy of 2'-deoxy-2'-fluorocytidine (2'-FdC) has been demonstrated in validated mouse models of influenza infection. nih.govnih.gov In BALB/c mice infected with a lethal dose of the highly pathogenic H5N1 influenza virus, treatment with 2'-FdC significantly promoted survival, with 80% of infected mice surviving. nih.gov The compound was also effective when administered as late as 72 hours post-infection, which is a critical feature for a clinically useful antiviral. nih.gov Furthermore, 2'-FdC enhanced the survival of mice infected with a pandemic H1N1 influenza strain. nih.gov Animal studies have also been crucial in identifying 2'-FdC as a promising candidate for treating Crimean-Congo hemorrhagic fever. wikipedia.org

In the context of oncology, human tumor xenograft models in immunocompromised mice are a standard for evaluating anticancer agents. The deoxycytidine analog 4'-thio-FAC was assessed in nude mice bearing human pancreatic or ovarian tumors. cancer.gov Oral administration of 4'-thio-FAC significantly inhibited the growth of gemcitabine-resistant pancreatic tumors and even induced regression of established, refractory pancreatic tumors. cancer.gov In ovarian cancer models, 4'-thio-FAC prolonged survival to a greater extent than standard chemotherapeutic agents like gemcitabine, carboplatin, and paclitaxel, highlighting its potential for treating aggressive and resistant cancers. cancer.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Preclinical evaluation of this compound analogs, primarily focusing on the active metabolite 2'-deoxy-2'-fluorocytidine (2'-FdC), has been conducted in various animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity.

Pharmacokinetic (PK) studies in cynomolgus monkeys have been particularly informative. Due to rapid degradation by cytidine (B196190) deaminase (CDA), the oral bioavailability of 5-fluoro-2'-deoxycytidine (B1672315) (a closely related analog) is typically low. However, co-administration with the CDA inhibitor tetrahydrouridine (B1681287) (THU) has been shown to significantly enhance systemic exposure. In one study, administering THU with 5-fluoro-2'-deoxycytidine improved the oral bioavailability from less than 1% to 24%. nih.gov After intravenous administration, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the fluorinated nucleoside were found to increase with the dose, indicating predictable exposure. nih.gov

Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FdCyd) in Cynomolgus Monkeys

| Administration Route | Dose | Co-administered Agent | Bioavailability (%) | Key Finding |

|---|---|---|---|---|

| Oral | Variable | None | <1 | Poor oral absorption due to degradation. |

| Oral | Variable | Tetrahydrouridine (THU) | 24 | CDA inhibition significantly improves bioavailability. |

| Intravenous | Variable | Tetrahydrouridine (THU) | N/A | Dose-dependent increase in Cmax and AUC. |

From a pharmacodynamic perspective, the key mechanism of action for these analogs involves their incorporation into nucleic acids. Studies in rats and woodchucks demonstrated that long-term intravenous administration of 2'-fluorocytidine (2'-FC) resulted in its incorporation into the DNA of various tissues, including the liver, spleen, testis, muscle, and kidney. acs.org Incorporation was also observed in liver RNA. acs.org This incorporation into the genetic material is a critical step that leads to the disruption of viral replication or cancer cell proliferation.

Furthermore, the direct antiviral activity of 2'-deoxy-2'-fluorocytidine has been quantified in vitro. Against the Crimean-Congo hemorrhagic fever virus (CCHFV), it exhibited potent inhibitory effects with a half-maximal effective concentration (EC50) of 61 ± 18 nM. nih.gov This potency was approximately 200 times greater than that of ribavirin, a standard antiviral agent. nih.gov These findings underscore the significant biological activity of this nucleoside analog.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of fluorinated nucleosides like this compound. The presence of the fluorine atom provides a unique spectroscopic handle, making ¹⁹F NMR a particularly powerful technique. acs.orgresearchgate.net

The conformation of the five-membered furanose ring, known as the sugar pucker, is a critical determinant of the biological activity of nucleoside analogs. This pucker exists in a dynamic equilibrium between two main conformations: the C3'-endo (North, A-form RNA-like) and the C2'-endo (South, B-form DNA-like). The electronegative fluorine atom at the 2'-position significantly influences this equilibrium. mdpi.com

Proton (¹H) NMR studies on closely related 2'-deoxy-2'-fluoro-arabinofuranosylcytosine derivatives have utilized coupling constants, such as ³J(H1',H2'), to quantify the sugar pucker populations. nih.gov Analysis of these analogs indicated an approximate 50:50 equilibrium between the C3'-endo and C2'-endo conformers. nih.gov The rotamer populations around the C4'-C5' bond (gg, tg, gt), which determine the orientation of the 5'-hydroxyl group, were also determined from coupling constants. nih.gov

¹⁹F NMR is highly sensitive to the local electronic environment, meaning that distinct conformations of the nucleoside in solution can give rise to separate, well-resolved signals. bohrium.comed.ac.uk The chemical shift of the ¹⁹F nucleus and its coupling constants to nearby protons (e.g., ³J(F2',H1'), ³J(F2',H3')) provide precise data for conformational modeling. nih.gov This allows for a detailed characterization of the conformational landscape of these molecules in solution, which is crucial for understanding their interaction with target enzymes.

Conformational Data for 2'-Deoxy-2'-fluoro-arabinofuranosylcytosine Analogs from NMR

| Conformational Feature | Parameter | Population Distribution (%) |

|---|---|---|

| Sugar Pucker | C3'-endo (North) | ~50 |

| C2'-endo (South) | ~50 | |

| C4'-C5' Rotamer | gg | 41 |

| tg | 18 | |

| gt | 41 |

High-Resolution Mass Spectrometry and Chromatography for Metabolite Profiling

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), is the gold standard for identifying and quantifying this compound and its metabolites in complex biological matrices. nih.gov This methodology is essential for preclinical pharmacokinetic and metabolism studies.

The analysis of nucleosides presents challenges due to their high polarity. Therefore, specialized chromatographic methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific columns are often employed to achieve adequate separation from endogenous polar compounds. nih.gov

In preclinical studies, UHPLC-tandem mass spectrometry (MS/MS) has been successfully used to profile the metabolites of fluorinated deoxycytidine analogs in plasma. nih.gov This technique allows for the simultaneous quantification of the parent drug and its key metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), 5-fluorouridine (B13573) (FUrd), 5-fluorouracil (B62378) (FU), and 5-fluorocytosine (B48100) (FC). nih.gov The high selectivity and sensitivity of MS/MS, operating in multiple reaction monitoring (MRM) mode, enable the detection of these compounds at very low concentrations. Furthermore, LC-MS/MS methods have been developed to measure the incorporation of 2'-fluorocytidine into DNA and RNA extracted from animal tissues, providing a direct measure of the pharmacodynamic effect at the molecular level. acs.org

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography provides atomic-level insights into how nucleoside analogs interact with their biological targets, guiding structure-based drug design. While a crystal structure for this compound itself complexed with a target is not publicly available, the structure of the closely related anticancer drug gemcitabine (2',2'-difluoro-2'-deoxycytidine) in its diphosphate (B83284) form (dFdCDP) bound to the enzyme ribonucleotide reductase (RR) serves as an excellent model. researchgate.netnih.gov

Ribonucleotide reductase is a crucial enzyme for DNA synthesis, and its inhibition is a key mechanism of action for gemcitabine. The crystal structure of the yeast RR1 subunit in complex with dFdCDP reveals that the inhibitor binds to the enzyme's catalytic site (C-site). mdpi.compnas.org The binding of gemcitabine diphosphate induces conformational changes in the enzyme that lock it in an inactive state. The structure shows specific hydrogen bonding and van der Waals interactions between the nucleoside analog and key amino acid residues in the active site. The two fluorine atoms at the 2'-position play a critical role in the mechanism of irreversible inhibition. nih.gov Analysis of such ligand-target complexes is vital for understanding the molecular basis of drug efficacy and for designing new analogs with improved binding affinity and selectivity.

Additionally, crystal structures of oligonucleotides containing fluorinated nucleosides, such as 2'-fluoro-L-deoxycytidine, have been solved. These structures confirm that the modified nucleoside can form standard Watson-Crick base pairs and reveal the local structural effects of the fluorine substitution on the DNA or RNA helix. iu.edu

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations and Molecular Dynamics Simulations of Sugar Pucker

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences of fluorinated nucleosides, complementing experimental data from NMR and X-ray crystallography. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are particularly valuable for studying the dynamics of the sugar pucker. nih.govoup.com

The preference for a North (C3'-endo) or South (C2'-endo) sugar conformation is governed by a delicate balance of steric and stereoelectronic effects. The high electronegativity of the 2'-fluorine substituent introduces a significant stereoelectronic (gauche) effect, which influences the torsional angles of the furanose ring. mdpi.com

High-level QM calculations, such as ab initio methods, are used to compute the potential energy surface of the sugar ring as a function of its pseudorotation phase angle. nih.gov These calculations can predict the relative energies of the North and South conformers and the energy barrier between them, providing a fundamental understanding of the intrinsic conformational bias.

MD simulations, using force fields specifically parameterized with QM data, can simulate the dynamic behavior of the nucleoside in a solvated environment over time. oup.comnih.gov These simulations provide insights into the equilibrium between the C2'-endo and C3'-endo states and can be used to calculate the percentage of each population, which can then be directly compared with experimental NMR results. nih.gov Together, these computational approaches provide a detailed, dynamic picture of how the 2'-fluoro modification modulates the sugar pucker, which is fundamental to the analog's ability to be recognized and processed by viral or cellular enzymes. nih.govoup.com

Ligand-Protein Docking and Molecular Recognition Studies